molecular formula C19H24N2O2S B6641395 N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

Cat. No.: B6641395
M. Wt: 344.5 g/mol
InChI Key: IXMYEBLRWHXMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups

Properties

IUPAC Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-14-16-8-9-21(12-15-5-2-1-3-6-15)13-18(16)20-19(23)11-17-7-4-10-24-17/h1-7,10,16,18,22H,8-9,11-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYEBLRWHXMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)NC(=O)CC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with formaldehyde and a suitable acid catalyst to form the benzylpiperidine intermediate. This intermediate is then reacted with thiophene-2-acetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various binding sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Similar piperidine core but lacks the thiophene ring and hydroxymethyl group.

    Thiophene-2-acetamide: Contains the thiophene ring and amide group but lacks the piperidine ring.

    N-(4-hydroxyphenyl)piperidine: Similar piperidine core with a hydroxyl group but lacks the thiophene ring.

Uniqueness

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is unique due to the combination of the piperidine and thiophene rings, along with the hydroxymethyl group. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.